4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at positions 4 and 6, a methyl group at position 3, and a tetrahydro-2H-pyran-2-yl group at position 1. This scaffold is notable for its structural similarity to purines, making it a key pharmacophore in kinase inhibitor design . The chlorine atoms enhance electron-withdrawing properties and metabolic stability, while the tetrahydro-2H-pyran moiety may improve solubility and bioavailability compared to simpler alkyl/aryl substituents .
Properties
Molecular Formula |
C11H12Cl2N4O |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
4,6-dichloro-3-methyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H12Cl2N4O/c1-6-8-9(12)14-11(13)15-10(8)17(16-6)7-4-2-3-5-18-7/h7H,2-5H2,1H3 |
InChI Key |
GJHVLSDYBXWNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=NC(=N2)Cl)Cl)C3CCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-chloropyrazole and 2,4-dichloro-6-methylpyrimidine under basic conditions.
Introduction of the Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group can be introduced via nucleophilic substitution reactions using tetrahydro-2H-pyran-2-yl halides or alcohols in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Substitution Reactions: The methyl and tetrahydro-2H-pyran-2-yl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of amino, thio, or alkoxy derivatives.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered oxidation states.
Scientific Research Applications
4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing novel pharmaceuticals with anticancer, antimicrobial, or anti-inflammatory properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Investigated for its potential use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity :
- The introduction of a halogenated benzene in compound 7_3d3 () increased inhibitory activity (IC50 = 0.4 µM), highlighting the importance of hydrophobic interactions in target binding .
- The tetrahydro-2H-pyran group in the target compound may improve pharmacokinetic properties compared to analogs with simple methyl groups (e.g., 4,6-dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine) .
Structural Isomerism: The positional isomer 4,6-dichloro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine () demonstrates how minor changes in substitution (2-yl vs.
Scaffold Versatility :
- The unsubstituted parent compound 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1) serves as a versatile intermediate for synthesizing derivatives with tailored properties, such as kinase inhibitors or nucleotide analogs .
Dual Inhibitor Potential: Derivatives like those in exhibit dual BRAFV600E and VEGFR-2 inhibition, suggesting that the target compound’s chlorine and tetrahydro-2H-pyran substituents could be optimized for multitarget activity .
Biological Activity
4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class. Its unique structural features, including chlorine substitutions and a tetrahydro-2H-pyran moiety, contribute to its significant biological activities, particularly in cancer research. This article explores its mechanisms of action, biological targets, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
4,6-Dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of this kinase leads to cytotoxic effects in various cancer cell lines by disrupting normal cell cycle progression .
Inhibition of CDK2
Studies have demonstrated that this compound effectively inhibits CDK2 activity. Molecular docking studies indicate a strong binding affinity to CDK2, suggesting that it can interfere with the enzyme's function and thus impede cancer cell proliferation .
Anticancer Efficacy
In vitro studies have shown that 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibits potent cytotoxicity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM). The compound has been tested in xenograft mouse models, where it significantly reduced tumor growth without causing major hepatotoxicity .
Comparative Analysis with Related Compounds
| Compound Name | Description | Unique Features |
|---|---|---|
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | Lacks the tetrahydro-2H-pyran group | Different reactivity and biological activity |
| 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | Contains only one chlorine atom | May exhibit altered chemical properties |
| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | No chlorine substituents | Potentially different biological effects |
The structural variations among these compounds highlight the significance of specific substituents in modulating biological activity .
Study 1: Inhibition of Cancer Cell Proliferation
A recent study evaluated the effects of 4,6-dichloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine on PDAC cells. The results showed a dose-dependent decrease in cell viability and induction of apoptosis. The compound was found to downregulate key oncogenic pathways involved in cancer progression .
Study 2: Pharmacokinetic Profile
Pharmacokinetic studies indicated that this compound is metabolically stable and does not significantly inhibit cytochrome P450 enzymes. This profile suggests a favorable safety margin for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
